BI605906 -

BI605906

Catalog Number: EVT-261882
CAS Number:
Molecular Formula: C17H22F2N4O3S2
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a potent inhibitor of IκB kinase-β (IKK-β) []. IKK-β is a key enzyme involved in the NF-κB pathway, which plays a crucial role in inflammation, immune response, cell survival, and cancer development. Therefore, 3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various research areas investigating the role of IKK-β and the NF-κB pathway.

LY2033298

  • Compound Description: LY2033298 (3-amino-5-chloro-6-methoxy-4-methyl-thieno(2,3-b)pyridine-2-carboxylic acid cyclopropylamide) is a muscarinic acetylcholine receptor (mAChR) potentiator that acts as an allosteric ligand. It exhibits selectivity for the M4 mAChR subtype. [ [, ] ]

VU152100

  • Compound Description: VU152100 (3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide) is another mAChR allosteric ligand, structurally related to LY2033298. It displays binding affinity for the allosteric site of the human M4 mAChR. [ [] ]

LY2119620

  • Compound Description: LY2119620 (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide) is a potent and selective positive allosteric modulator (PAM) for both M2 and M4 muscarinic receptors. It has been developed into a radiotracer for probing allosteric binding sites. [ [, , ] ]

2,6-Dichloropyridine Derivative

  • Compound Description: This intermediary compound, lacking a full IUPAC name in the provided text, is a key precursor in the synthesis of 3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide. It is synthesized through a modified Guareschi-Thorpe condensation. [ [] ]
Source and Classification

BI605906 was developed by Boehringer Ingelheim and is classified under the category of protein kinase inhibitors. Its primary mechanism involves the inhibition of IKKβ, which is pivotal in the phosphorylation of IκB proteins, leading to the activation of NF-κB transcription factors. The compound's unique structure allows it to selectively inhibit IKKβ without affecting other kinases in the IKK family, such as IKKα and TBK1 (TANK-binding kinase 1) .

Synthesis Analysis

The synthesis of BI605906 involves several key steps that are typically detailed in proprietary protocols. While specific methodologies are not extensively published, it is noted that the synthesis process includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reaction Conditions: The reactions are often carried out under controlled conditions, including temperature and pressure adjustments to optimize yield and purity.
  3. Purification: Following synthesis, BI605906 is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity (≥98% as specified) .

While detailed synthetic routes remain proprietary, the compound's effective yield and purity are critical for its application in biochemical assays and potential clinical use.

Molecular Structure Analysis

The molecular structure of BI605906 can be represented by its chemical formula, C14_{14}H14_{14}N4_{4}O2_{2}, and it possesses a molecular weight of approximately 270.28 g/mol. The compound features a distinctive arrangement that includes:

  • Aromatic Rings: These contribute to its hydrophobic properties and facilitate interactions with the target enzyme.
  • Functional Groups: The presence of nitrogen-containing moieties enhances its binding affinity for IKKβ.

The three-dimensional conformation plays a crucial role in its selectivity for IKKβ over other kinases, allowing for effective inhibition .

Chemical Reactions Analysis

BI605906 primarily participates in biochemical reactions involving the inhibition of phosphorylation processes mediated by IKKβ. The key reactions include:

  1. Inhibition of IκBα Phosphorylation: BI605906 effectively blocks the phosphorylation of IκBα at an EC50 of 0.9 µM, which is critical for NF-κB activation .
  2. Selectivity: It has been shown to selectively inhibit IKKβ without affecting other kinases such as IKKα or TBK1, making it a valuable tool in studying NF-κB signaling pathways .

These reactions underscore its utility in research settings focused on inflammation and immune response mechanisms.

Mechanism of Action

The mechanism of action for BI605906 involves its binding to the ATP-binding site of IKKβ, thereby preventing ATP from binding. This inhibition results in:

  • Reduced Phosphorylation: By inhibiting IKKβ activity, BI605906 prevents the phosphorylation of downstream targets such as IκB proteins.
  • Inhibition of NF-κB Activation: This leads to decreased nuclear translocation of NF-κB dimers, ultimately reducing the expression of pro-inflammatory genes .

Research indicates that this compound can modulate inflammatory responses effectively and may have therapeutic implications for diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

BI605906 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in various biochemical assays.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored away from light to prevent degradation.
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive for solid-state applications .

These properties are essential for researchers when considering experimental design and application.

Applications

BI605906 has significant scientific applications, particularly in:

  1. Research on Inflammation: Its ability to inhibit IKKβ makes it valuable in studies investigating inflammatory pathways and diseases such as rheumatoid arthritis and cancer.
  2. Drug Development: As a lead compound, BI605906 serves as a basis for developing more potent and selective inhibitors targeting similar pathways.
  3. Cell Signaling Studies: Researchers utilize this compound to dissect the roles of NF-κB signaling in various cellular contexts, contributing to our understanding of immune responses .
Introduction to BI605906 in the Context of IKKβ Inhibition and NF-κB Signaling Dysregulation

Role of IKKβ in Cellular Signaling and Disease Pathogenesis

Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) serves as the master regulator of the canonical NF-κB pathway, a signaling cascade fundamental to inflammation, immunity, and cell survival. Structurally, IKKβ functions within a high-molecular-weight complex containing IKKα and the regulatory subunit IKKγ/NEMO. Upon activation by diverse stimuli – including pro-inflammatory cytokines (TNF-α, IL-1), pathogen-associated molecular patterns (LPS), and cellular stresses – IKKβ undergoes phosphorylation at critical serine residues (S177, S181) within its activation loop. This post-translational modification triggers a conformational shift, enabling IKKβ kinase activity [2] [9].

The primary substrate of activated IKKβ is IκBα, an inhibitory protein that sequesters NF-κB transcription factor dimers (typically p50-RelA) in the cytoplasm. IKKβ-mediated phosphorylation of IκBα at Ser32 and Ser36 marks it for K48-linked ubiquitination and subsequent proteasomal degradation. This liberates NF-κB dimers, allowing their nuclear translocation and transcriptional activation of target genes encoding pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), chemokines (CXCL1, CXCL2), adhesion molecules, and anti-apoptotic factors [2] [5] [9].

Dysregulation of IKKβ-driven NF-κB signaling is a hallmark of numerous pathological conditions:

  • Chronic Inflammatory Diseases: Persistent IKKβ/NF-κB activation sustains inflammation in rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD) by driving continuous cytokine production and immune cell infiltration [2] [9].
  • Oncogenesis & Cancer Progression: Constitutive NF-κB activation promotes tumor cell survival, proliferation, angiogenesis, metastasis, and therapy resistance across diverse cancers (e.g., multiple myeloma, certain lymphomas, solid tumors). IKKβ also phosphorylates non-IκB substrates like FOXO3a and TSC1, further contributing to oncogenic pathways [2].
  • Metabolic Disorders: Inflammation driven by IKKβ/NF-κB underlies insulin resistance in type 2 diabetes and metabolic syndrome [2].

Table 1: Key Isoforms of IKK and Their Functions

IKK SubunitGene SymbolPrimary RoleEssential for Canonical NF-κB?Essential for Non-Canonical NF-κB?
IKKβ (IKK2)IKBKBPhosphorylates IκBα, mediates canonical pathwayYesNo
IKKα (IKK1)CHUKPhosphorylates p100, mediates non-canonical pathwayPartially RedundantYes
IKKγ/NEMOIKBKGRegulatory scaffold for IKK complexYesNo

BI605906 as a Selective IKKβ Inhibitor: Historical Development and Patent Landscape

BI605906 emerged from concerted drug discovery efforts targeting the IKK complex, specifically driven by the therapeutic potential of modulating the canonical NF-κB pathway. Developed by Boehringer Ingelheim, it was identified as a potent and selective ATP-competitive inhibitor of IKKβ through high-throughput screening and medicinal chemistry optimization. Historical context reveals that while thousands of IKKβ inhibitors were characterized pre-clinically, clinical development has been hampered by on-target toxicities associated with systemic NF-κB blockade, including immune suppression and impaired tissue homeostasis [2]. BI605906 represents one of the more selective tool compounds developed during this era.

Analysis of the patent landscape surrounding IKKβ inhibition reveals a crowded field dominated by pharmaceutical companies seeking to claim novel chemical scaffolds and therapeutic applications:

  • Core Compound Patents: While specific patents directly covering BI605906 were not detailed in the provided results, its development by Boehringer Ingelheim suggests originator patents likely exist covering its specific thienopyridine-2-carboxamide chemical structure (CAS 960293-88-3) and its use as an IKKβ inhibitor.
  • Related Technological Spaces: Patent activity remains robust in areas intersecting IKKβ inhibition:
  • Novel IKKβ Inhibitor Chemotypes: Ongoing research seeks inhibitors with improved selectivity and safety profiles [2].
  • Combination Therapies: Patents cover combinations of IKKβ/NF-κB pathway inhibitors (like BI605906 in principle) with other agents (chemotherapy, targeted therapy, immunotherapy) for cancer treatment, leveraging the role of NF-κB in therapy resistance [2].
  • Alternative NF-κB Targeting Strategies: Patents detail proteolysis targeting chimeras (PROTACs) aimed at IKK complex components or NF-κB subunits (e.g., WO2024102849A1 covering CDK2 degraders potentially relevant due to cross-talk with NF-κB) and macrocyclic peptides targeting downstream effectors or upstream regulators (e.g., WO2024020159A1 targeting KRAS, a potential NF-κB activator) [4] [6].

The landscape indicates that while BI605906 serves as a valuable research tool, the clinical translation of systemic IKKβ inhibitors faces significant hurdles, shifting focus towards localized delivery, combination regimens, and alternative nodes within the pathway.

Table 2: Relevant Patent Landscape for IKKβ/NF-κB Targeted Therapeutics

Patent/Application NumberFocus AreaKey Claims/InnovationsAssignee/Originator
WO2024102849A1CDK2 Degraders (PROTACs)Bifunctional compounds degrading CDK2; relevance due to CDK2-NF-κB cross-talk in cancer resistanceNot Specified
WO2024020159A1Macrocyclic Peptides Targeting KRASCompounds inhibiting oncogenic KRAS mutants (e.g., G12D); KRAS can activate NF-κBNot Specified
Implied (Boehringer Ingelheim)IKKβ Inhibitors (BI605906)Thienopyridine-2-carboxamide derivatives as selective IKKβ inhibitorsBoehringer Ingelheim

Properties

Product Name

BI605906

IUPAC Name

3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C17H22F2N4O3S2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24)

InChI Key

IYHHRZBKXXKDDY-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F

Solubility

Soluble in DMSO

Synonyms

BI605906; BI-605906; BI 605906.

Canonical SMILES

CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.